Zabofloxacin Clinical Non-Inferiority to Moxifloxacin in COPD Exacerbation with Shorter Treatment Duration
Zabofloxacin demonstrated non-inferiority to moxifloxacin in a Phase III, multicenter, double-blind, double-dummy, randomized controlled trial involving 345 COPD patients with moderate exacerbation. The clinical cure rate in the per-protocol analysis was 86.7% for zabofloxacin versus 86.3% for moxifloxacin, with a rate difference of 0.4% (95% CI: −7.7% to 8.6%) [1]. Importantly, zabofloxacin was administered at 367 mg once daily for only 5 days, compared to moxifloxacin at 400 mg once daily for 7 days, achieving equivalent clinical outcomes with a shorter treatment course [1]. Adverse drug reaction rates were comparable (9.7% for zabofloxacin vs. 9.6% for moxifloxacin; P=0.97) [1].
| Evidence Dimension | Clinical cure rate (per-protocol analysis) and treatment duration |
|---|---|
| Target Compound Data | 86.7% clinical cure rate; 367 mg once daily for 5 days |
| Comparator Or Baseline | Moxifloxacin: 86.3% clinical cure rate; 400 mg once daily for 7 days |
| Quantified Difference | Rate difference: 0.4% (95% CI: −7.7% to 8.6%); treatment duration reduction of 2 days (5 vs. 7 days) |
| Conditions | Phase III, multicenter, double-blind, double-dummy, randomized controlled trial; 345 patients with moderate COPD exacerbation; 31 university hospitals |
Why This Matters
This provides regulatory-grade clinical evidence that zabofloxacin achieves comparable efficacy to a widely used respiratory fluoroquinolone (moxifloxacin) while offering a 28.6% reduction in treatment duration, which may translate to improved patient adherence and reduced total drug cost per treatment course.
- [1] Rhee CK, Chang JH, Choi EG, et al. Zabofloxacin versus moxifloxacin in patients with COPD exacerbation: a multicenter, double-blind, double-dummy, randomized, controlled, Phase III, non-inferiority trial. Int J Chron Obstruct Pulmon Dis. 2015;10:2265-2272. View Source
